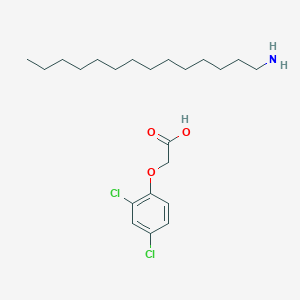

2,4-D-tetradecylammonium

Description

Properties

CAS No. |

28685-18-9 |

|---|---|

Molecular Formula |

C22H37Cl2NO3 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)acetic acid;tetradecan-1-amine |

InChI |

InChI=1S/C14H31N.C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-15H2,1H3;1-3H,4H2,(H,11,12) |

InChI Key |

DLDBIAPNKRBPRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Origin of Product |

United States |

Synthesis and Formulation Chemistry of 2,4 D Tetradecylammonium

Synthetic Pathways for 2,4-D-tetradecylammonium Derivatives

The synthesis of this compound involves the reaction of 2,4-dichlorophenoxyacetic acid with tetradecylamine (B48621). bcpcpesticidecompendium.org This acid-base reaction results in the formation of the corresponding ammonium (B1175870) salt. The parent compound, 2,4-D, is manufactured from chloroacetic acid and 2,4-dichlorophenol (B122985). helixchrom.commt.gov

In a broader context, the synthesis of herbicidal ionic liquids (HILs), a class to which this compound belongs, can be achieved through various methods. A common approach is a two-step synthesis. acs.org In the first step, a quaternary ammonium halide is obtained. acs.org This is followed by a metathesis reaction with the sodium or potassium salt of the herbicidal acid. acs.org This method is particularly suitable for producing HILs with long alkyl chain cations. acs.org

Another synthetic route involves the reaction of quaternary ammonium hydroxide (B78521) with the herbicide in its acidic form. acs.org This direct neutralization reaction yields the herbicidal ionic liquid and water. acs.org One-step syntheses have also been reported, where a reaction between a tertiary amine, an alkyl halide, and the herbicidal acid produces the desired HIL. acs.org

The selection of the cation, in this case, tetradecylammonium, is crucial as it influences the physicochemical properties and, consequently, the biological activity of the resulting compound. researchgate.net

Advanced Physico-chemical Characterization Methodologies

A thorough characterization of this compound is essential to understand its properties and behavior. This involves a suite of analytical techniques to determine its structure, purity, and physical state.

Spectroscopic Analysis Techniques (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for confirming the structure of the cation and anion. For the parent 2,4-D, NMR studies have shown the presence of intramolecular hydrogen bonds between carboxylic acid groups. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Studies on related long-chain alkylammonium compounds have utilized IR spectroscopy to investigate phase transitions and the conformation of alkyl chains. acs.org For 2,4-D itself, theoretical IR spectra have been used to perform vibrational analysis and reassign bands. mdpi.com FTIR spectroscopy has also been employed to study the biochemical changes in biological samples exposed to 2,4-D. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy is often used for quantitative analysis. For instance, an HPLC method with UV detection at 230 nm has been developed for the determination of 2,4-D in rat serum. nih.gov

Chromatographic Purity and Composition Assessment

Chromatographic techniques are indispensable for determining the purity and composition of this compound formulations.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of 2,4-D and its derivatives. helixchrom.comnih.govukim.mk Methods using reversed-phase columns with acidic mobile phases are common for separating 2,4-D. tdl.org Core-shell mixed-mode chromatography offers enhanced selectivity and efficiency for analyzing 2,4-D. helixchrom.com HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for residue analysis in various matrices. tdl.orgwaters.com

Gas Chromatography (GC): While GC can be used for the analysis of 2,4-D, it often requires a derivatization step to convert the acidic herbicide into a more volatile form, which can affect the accuracy of the results. tdl.org

Thin-Layer Chromatography (TLC): TLC is another method that has been developed for the simultaneous determination of several chlorophenoxy and benzoic acid herbicides, including 2,4-D. researchgate.net

The following table summarizes some chromatographic methods used for the analysis of 2,4-D and related compounds:

| Technique | Column/Stationary Phase | Mobile Phase/Eluent | Detection | Application |

| HPLC | Core-shell mixed-mode | Acetonitrile (B52724), buffer | MS | Analysis of herbicides |

| HPLC | Reversed-phase with weak anion-exchange and cation-exchange mixed-mode | Acetonitrile, water, ammonium formate | MS/MS | Determination of 2,4-D in soybean and corn |

| HPLC | XDB-C18 | Acetonitrile, ammonium acetate (B1210297) with formic acid | UV (230 nm) | Determination of 2,4-D in rat serum |

| TLC | Silica gel 60 F254 | Benzene-dioxane-glacial acetic acid (45:10:2) | Densitometry (280 nm) | Simultaneous determination of chlorophenoxy and benzoic acid herbicides in water |

Crystalline Structure Determination Methods (e.g., X-ray Diffraction)

The crystalline structure of a compound provides definitive proof of its three-dimensional arrangement.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the gold standard for determining the crystal structure of compounds. The crystal structure of the parent 2,4-D has been determined and reveals that the molecules form dimers through hydrogen bonding between their carboxylic acid groups. mdpi.comrsc.org While specific crystallographic data for this compound is not readily available in the searched results, the Crystallography Open Database contains a vast number of entries for various compounds, and similar structures could potentially be found. ugr.es

Formulation Dynamics and Stability Research

The formulation of this compound is critical for its effective application. As an ionic liquid, its properties differ significantly from the parent acid or other salt and ester formulations of 2,4-D. 24d.infoorst.edu

The long alkyl chain of the tetradecylammonium cation imparts a surfactant-like character to the molecule, which can enhance its herbicidal efficacy. vulcanchem.com This is attributed to improved adhesion to leaf surfaces and increased penetration through the plant cuticle. vulcanchem.com Research on other herbicidal ionic liquids has shown that the choice of the cation can significantly influence the physicochemical properties and biological activity of the formulation. researchgate.net

The stability of 2,4-D formulations is an important consideration. Amine salt formulations, like this compound, are generally more stable and less volatile than ester forms. 24d.info However, in hard water, the negatively charged 2,4-D anion can form insoluble salts with calcium and magnesium ions, potentially reducing efficacy. 24d.info To counteract this, sequestering agents are often included in amine formulations. 24d.info

The environmental fate of 2,4-D derivatives is also a key aspect of stability research. The ester and amine forms of 2,4-D are generally expected to degrade rapidly to the acid form in the environment. orst.edu

Environmental Fate and Transport Dynamics of 2,4 D Tetradecylammonium

Degradation Pathways and Kinetics in Environmental Compartments

Microbial degradation is the primary pathway for the dissipation of 2,4-D in soil and water. juniperpublishers.comnih.govinchem.org The half-life of 2,4-D in soil is relatively short, often averaging around 10 days, but this can be significantly longer in conditions not suitable for microbial activity, such as cold and dry environments. invasive.org In aquatic settings, the half-life can be less than 10 days, depending on factors like nutrient levels, oxygen availability, and temperature. juniperpublishers.com Aerobic degradation is generally rapid, while anaerobic degradation proceeds at a much slower rate, with a reported half-life of up to 312 days. juniperpublishers.com

A diverse range of microorganisms capable of degrading 2,4-D has been isolated from soil and aquatic environments. nih.goviastate.edu These microbes utilize the herbicide as a source of carbon and energy. scielo.br The presence and activity of these microbial communities are crucial for the natural attenuation of 2,4-D contamination. iastate.edu

Bacterial and fungal genera are primarily responsible for the biodegradation of 2,4-D. nih.gov Identified bacterial strains are found within genera such as Cupriavidus, Sphingomonas, Pseudomonas, Achromobacter, and Ochrobactrum. nih.gov Fungal communities, including species from the genera Mortierella, Umbelopsis, Penicillium, Aspergillus, and Fusarium, also play a significant role in the degradation process. nih.govscielo.brnih.gov Studies have shown that bacterial communities from soils with a history of herbicide contamination can exhibit a high capacity for degrading 2,4-D. frontiersin.org For instance, Cupriavidus gilardii T-1, isolated from soybean field soil, has demonstrated rapid degradation of 2,4-D. nih.gov

Table 1: Microbial Genera Involved in 2,4-D Biodegradation

| Kingdom | Genera |

|---|---|

| Bacteria | Cupriavidus nih.govnih.gov |

| Sphingomonas nih.govfrontiersin.org | |

| Pseudomonas nih.gov | |

| Achromobacter nih.gov | |

| Ochrobactrum nih.gov | |

| Bordetella frontiersin.org | |

| Acinetobacter scielo.br | |

| Serratia scielo.br | |

| Stenotrophomonas scielo.br | |

| Flavobacterium scielo.br | |

| Fungi | Mortierella nih.govnih.gov |

| Umbelopsis nih.govnih.gov | |

| Penicillium nih.govscielo.br | |

| Aspergillus nih.gov | |

| Fusarium nih.gov | |

| Rigidoporus nih.gov |

The biodegradation of 2,4-D by microorganisms occurs through a series of enzymatic reactions. nih.gov The initial and most critical step in the bacterial degradation pathway is the cleavage of the ether bond of the 2,4-D molecule. This reaction is often catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase, which is encoded by the tfdA gene. nih.govresearchgate.net This step transforms 2,4-D into 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govnih.gov

Following the formation of 2,4-DCP, the molecule undergoes further degradation. The enzyme 2,4-dichlorophenol 6-monooxygenase, encoded by the tfdB gene, hydroxylates 2,4-DCP to form 3,5-dichlorocatechol (B76880) (3,5-DCC). nih.govresearchgate.net Subsequently, a series of enzymes, including isomerases, hydrolases, and reductases, catalyze the cleavage of the aromatic ring of 3,5-DCC, leading to the formation of intermediates that can enter central metabolic pathways like the Krebs cycle. researchgate.net

In fungi, the enzymatic mechanisms can differ. Some fungal species utilize intracellular cytochrome P450 (CYP) enzyme systems to transform 2,4-D into 2,4-DCP. nih.gov Other fungi secrete extracellular lignin-modifying enzymes (LMEs) such as laccase, lignin (B12514952) peroxidase (LiP), and manganese peroxidase (MnP), which have been shown to be involved in the degradation of 2,4-D. nih.govnih.gov

Table 2: Key Enzymes in 2,4-D Biotransformation

| Enzyme | Gene (if applicable) | Microbial Group | Role |

|---|---|---|---|

| α-ketoglutarate-dependent 2,4-D dioxygenase | tfdA | Bacteria | Cleaves ether bond of 2,4-D to form 2,4-DCP nih.govresearchgate.net |

| 2,4-dichlorophenol 6-monooxygenase | tfdB | Bacteria | Converts 2,4-DCP to 3,5-DCC nih.govresearchgate.net |

| Cytochrome P450 (CYP) | - | Fungi | Transforms 2,4-D into 2,4-DCP nih.gov |

| Laccase | - | Fungi | Extracellular degradation of 2,4-D nih.govnih.gov |

| Lignin Peroxidase (LiP) | - | Fungi | Extracellular degradation of 2,4-D nih.gov |

| Manganese Peroxidase (MnP) | - | Fungi | Extracellular degradation of 2,4-D nih.gov |

The rate of microbial degradation of 2,4-D is significantly influenced by various environmental factors.

pH: Microbial degradation of 2,4-D occurs over a wide pH range. nih.gov However, optimal degradation rates are often observed at a neutral pH around 7.0. nih.gov The degradation rate can decrease in acidic conditions. For example, one study noted that the half-life of 2,4-D degradation by soil microorganisms increased from 5-8 days in a pH range of 5.0-8.5 to 41 days at a pH of 4.0. inchem.org

Temperature: Temperature affects microbial activity and, consequently, the rate of 2,4-D degradation. inchem.org Optimal temperatures for degradation by isolated bacterial strains like Cupriavidus gilardii T-1 are in the range of 37-42°C. nih.gov Generally, degradation is faster at warmer temperatures and significantly slower in cold conditions. juniperpublishers.cominvasive.org

Organic Matter Content: The relationship between soil organic matter and 2,4-D degradation is complex. Increased organic carbon content can lead to greater adsorption of 2,4-D to soil particles, which may reduce its bioavailability for microbial degradation. juniperpublishers.com However, higher organic matter also supports a larger and more active microbial population. It has been observed that when soil organic carbon content exceeded 12%, the rate of both adsorption and degradation increased. juniperpublishers.com The addition of other carbon sources can also enhance the degradation of 2,4-D. inchem.org

While microbial activity is the main driver of 2,4-D degradation in soil, abiotic processes, particularly photolysis, also contribute to its transformation in the environment. juniperpublishers.com

Photodegradation, or photolysis, is the breakdown of compounds by light. 2,4-D can be degraded by sunlight, especially in sunlit surface waters and on soil surfaces. nih.govcdc.gov In the atmosphere, vapor-phase 2,4-D is degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov

The photodegradation half-life of 2,4-D in soil has been reported to be 68 days, which is considerably longer than its typical aerobic biodegradation half-life of around 6.2 days, indicating that microbial degradation is the more dominant process in the soil matrix. cdc.gov In aquatic systems, photolysis can be a more significant fate process. cdc.gov Studies on photocatalysis have shown that the process is driven by the generation of highly reactive hydroxyl radicals (●OH), which attack and degrade the 2,4-D molecule. mdpi.com

Table 3: Environmental Half-Life of 2,4-D via Different Degradation Pathways

| Environmental Compartment | Degradation Pathway | Reported Half-Life |

|---|---|---|

| Soil | Aerobic Microbial Biodegradation | ~10 days (average); 6.2 days (specific study) invasive.orgcdc.gov |

| Water | Aerobic Microbial Biodegradation | < 10 days juniperpublishers.cominvasive.org |

| Water | Anaerobic Microbial Biodegradation | 41 to 333 days juniperpublishers.comcdc.gov |

| Soil | Photodegradation | 68 days cdc.gov |

| Atmosphere (Vapor Phase) | Reaction with Hydroxyl Radicals | ~19 hours cdc.gov |

Abiotic Degradation Processes and Kinetics

Hydrolytic and Other Chemical Transformation Mechanisms

Once introduced into the environment, 2,4-D amine salts like 2,4-D-tetradecylammonium typically dissociate rapidly, yielding the 2,4-D anion. fao.orgjuniperpublishers.comorst.edu This anion is the primary form of concern regarding environmental persistence and transport. The transformation of 2,4-D in the environment is governed by several mechanisms:

Hydrolysis : Ester forms of 2,4-D undergo hydrolysis to form the 2,4-D acid, a process that is dependent on pH, with faster rates occurring in alkaline conditions. fao.orgjuniperpublishers.com For amine salts, the key initial process is dissociation rather than hydrolysis. fao.org In soil, both ester and salt formulations are rapidly converted to the parent acid form before significant degradation occurs. juniperpublishers.comorst.edu

Microbial Degradation : The primary mechanism for the breakdown of 2,4-D in soils is microbial degradation. invasive.orgwikipedia.org The process is generally rapid in aerobic soils, with a reported half-life of about 6.2 days. orst.eduwikipedia.org Microorganisms break down the 2,4-D molecule through processes including hydroxylation, cleavage of the acid side-chain, decarboxylation, and ring opening. wikipedia.org Degradation rates are influenced by the microbial population, soil moisture, temperature, and pH. invasive.org

Photolysis : 2,4-D can be slowly degraded by photolysis (breakdown by sunlight). fao.org In laboratory studies, the half-life of 2,4-D salts under sunlight was reported to be around 50 minutes, though this has not been demonstrated in the field. invasive.org The photodegradation half-life in soil has been estimated at 68 days. cdc.gov

Volatilization Characteristics of Salt Forms and Influencing Factors

Volatilization is the process by which a substance converts from a solid or liquid state to a gaseous state. For herbicides, this can lead to off-target movement and potential damage to sensitive crops. The volatility of 2,4-D is highly dependent on its chemical formulation. researchgate.netawsjournal.org

Formulation Effects : Amine salt formulations of 2,4-D, including this compound, are considered to have low volatility. fao.orgbioone.orglsu.edu This is in stark contrast to ester formulations, particularly those with low molecular weight alcohols (short-chain esters), which are known to be highly volatile. juniperpublishers.comawsjournal.orgbioone.org Newer formulations, such as the choline (B1196258) salt of 2,4-D, have been developed to be even less volatile than traditional amine salts. researchgate.netcambridge.orgksu.edu Research comparing ester, amine, and choline formulations under field conditions showed significantly less injury to sensitive cotton plants from the amine and choline forms compared to the ester form. researchgate.netksu.edu

Influencing Environmental Factors : Several environmental factors influence the rate of volatilization:

Temperature : Higher temperatures increase the vapor pressure of the herbicide, leading to greater volatility. invasive.orgresearchgate.net

Soil Moisture : Increased soil moisture can also enhance the potential for volatilization. invasive.org

Humidity : High relative humidity can influence the potential for off-target movement through volatilization. researchgate.net

Soil Composition : Volatilization potential increases with decreasing clay and organic matter content in the soil. invasive.org

Below is a table summarizing the relative volatility of different 2,4-D formulations based on field observations of injury to sensitive plants.

| 2,4-D Formulation | Relative Volatility | Observed Injury Distance (Sensitive Cotton) | Injury Under Tunnel (%) |

|---|---|---|---|

| Ester | High | Up to 150 feet | 76% |

| Amine | Low | 10 feet | 13-14% |

| Choline | Very Low | 5 feet | 5% |

Data compiled from references researchgate.netcambridge.orgksu.edu.

Characterization of Environmental Metabolites and Transformation Products

As 2,4-D degrades in the environment, it forms various metabolites and transformation products. In soil and water, ester and amine salt formulations rapidly convert to the 2,4-D acid, which then undergoes further degradation. orst.eduwikipedia.org

The primary metabolites of 2,4-D identified in environmental matrices include:

2,4-Dichlorophenol (2,4-DCP) : This is considered the major metabolite of 2,4-D under both aerobic and anaerobic conditions and is frequently detected in the environment. juniperpublishers.comresearchgate.netnih.gov

2-Chlorohydroquinone : Reported as a major metabolite in some studies. juniperpublishers.comresearchgate.net

Carbon Dioxide : A final product of complete mineralization. juniperpublishers.comresearchgate.net

Minor Metabolites : Other, less common, metabolites that have been identified include 4-chlorophenol (B41353) and 2,4-dichloroanisole (B165449). juniperpublishers.comresearchgate.net

Sorption-Desorption Phenomena in Environmental Matrices

Sorption and desorption are critical processes that affect the mobility, bioavailability, and persistence of 2,4-D in the environment. Sorption refers to the binding of the chemical to soil particles, while desorption is its release back into the soil solution.

Adsorption to Soil Components (e.g., Soil Organic Matter, Clay Minerals, Hydrous Metal Oxides)

The extent to which 2,4-D adsorbs to soil is largely determined by the soil's composition. The primary components responsible for binding 2,4-D are:

Soil Organic Matter (SOM) : Numerous studies have confirmed that soil organic matter is the most significant sorbent for 2,4-D. invasive.orgresearchgate.netmdpi.comtandfonline.comresearchgate.net Adsorption generally increases as the organic matter or organic carbon content of the soil increases. nih.govacs.orgnih.govresearchgate.net The process involves the partitioning of 2,4-D into the organic matter. nih.gov

Clay Minerals : Inorganic clay particles can also bind 2,4-D. invasive.orgresearchgate.netnih.gov The type of clay mineral can influence the rate of adsorption. researchgate.net

Hydrous Metal Oxides : Hydrous oxides of iron (Fe) and aluminum (Al) have been shown to be effective sorbents for 2,4-D. researchgate.netmdpi.comtandfonline.comnih.gov

The sorption process can be complex, involving an initial fast partitioning onto organic matter and clay surfaces, followed by a slower diffusion into the micropores of the soil matrix. nih.gov

Desorption Kinetics and Hysteresis Characteristics

Desorption governs the release of 2,4-D from soil particles back into the soil solution, which makes it available for leaching or degradation.

Desorption Kinetics : The release of 2,4-D from soil can be biphasic, with an initial rapid desorption phase followed by a much slower release. nih.gov The rate and extent of desorption are influenced by soil properties; for instance, soils with partially decomposed organic matter or higher sand content tend to exhibit increased desorption. acs.orgnih.gov

Hysteresis : Sorption-desorption processes for 2,4-D often exhibit hysteresis, meaning that the herbicide is more strongly retained by the soil during the desorption phase than would be predicted from the adsorption phase. researchgate.netresearchgate.net This phenomenon can be caused by the failure to reach a true equilibrium during adsorption experiments or the entrapment of 2,4-D molecules within the soil matrix. researchgate.net Hysteresis is more consistently observed in sediments with higher organic carbon content. researchgate.net

Influence of Soil Properties (e.g., pH, Organic Carbon Content, Texture) on Sorption Behavior

The sorption behavior of 2,4-D is a function of various interconnected soil physicochemical properties.

Soil pH : Soil pH is a critical factor controlling 2,4-D sorption. invasive.orgmdpi.comnih.gov As an acidic herbicide, 2,4-D exists primarily in its molecular, uncharged form at low pH. In this state, it is less water-soluble and adsorbs more strongly to soil surfaces. As the pH increases above its pKa (~2.8), 2,4-D dissociates into its anionic (negatively charged) form. nih.gov This anion is more water-soluble and is repelled by the negatively charged surfaces of clay and organic matter, leading to decreased adsorption and increased mobility. invasive.orgmdpi.comacs.orgmdpi.comresearchgate.net

Organic Carbon Content : There is a strong, direct relationship between the organic carbon content of a soil and its capacity to adsorb 2,4-D. researchgate.netnih.govacs.orgnih.govresearchgate.net Soils with higher organic carbon generally exhibit greater sorption. researchgate.net

Soil Texture : Soil texture, which refers to the relative proportions of sand, silt, and clay, also plays a role. Higher clay content is associated with increased adsorption, while higher sand content is linked to decreased adsorption and greater mobility. acs.orgresearchgate.netnih.gov

The table below summarizes the general influence of key soil properties on the sorption of 2,4-D.

| Soil Property | Influence on 2,4-D Sorption | Mechanism/Reason |

|---|---|---|

| pH | Decreasing pH increases sorption | At lower pH, 2,4-D is in its less soluble molecular form, which adsorbs more readily. At higher pH, the anionic form is repelled by negative soil charges. invasive.orgmdpi.comresearchgate.net |

| Organic Carbon Content | Increasing organic carbon increases sorption | Organic matter provides a major surface for herbicide partitioning and binding. researchgate.netnih.govnih.gov |

| Clay Content | Increasing clay content increases sorption | Clay minerals and associated metal oxides provide adsorption sites. researchgate.netnih.gov |

| Sand Content | Increasing sand content decreases sorption | Sand particles have low surface area and few binding sites, leading to higher mobility. acs.orgresearchgate.netnih.gov |

The Role of the Tetradecylammonium Cation in Sorption Dynamics

The primary mechanisms governing the sorption of the tetradecylammonium cation include:

Cation Exchange: Soil colloids, particularly clay minerals and organic matter, have negatively charged surfaces. The positively charged tetradecylammonium cation is strongly attracted to these sites, displacing other cations like calcium, magnesium, or sodium. The cation exchange capacity (CEC) of a soil, which is a measure of its ability to hold positive ions, is a key factor in determining the extent of this sorption. researchgate.net

Hydrophobic Interactions: The long (C14) alkyl chain of the tetradecylammonium cation is hydrophobic. This nonpolar tail can partition into the organic matter fraction of soils and sediments, further enhancing its sorption beyond simple electrostatic attraction.

This strong affinity for solid phases means that the sorption of long-chain QACs like tetradecylammonium often outpaces their biodegradation. nih.gov In contrast, the 2,4-D anion's sorption is weaker and highly dependent on soil pH and organic matter content. nih.gov At low pH, the neutral form of 2,4-D is more prevalent and sorbs more readily to organic matter. researchgate.net At higher environmental pH values, the 2,4-D is in its anionic form and is repelled by negatively charged soil surfaces, though it can be sorbed through mechanisms like cation bridging. researchgate.net

| Component | Primary Sorption Mechanisms | Key Environmental Factors | Resulting Sorption Strength |

|---|---|---|---|

| Tetradecylammonium (Cation) | Cation Exchange, Hydrophobic Interactions | Cation Exchange Capacity (CEC), Organic Matter Content, Clay Content | Strong |

| 2,4-D (Anion) | Partitioning into Organic Matter (at low pH), Cation Bridging (at high pH) | Soil pH, Organic Matter Content | Weak to Moderate |

Environmental Mobility and Leaching Potential

The mobility of this compound in the environment is a tale of two very different components. The strong sorption of the tetradecylammonium cation contrasts sharply with the high mobility of the 2,4-D anion, leading to a differential transport potential.

Transport Mechanisms in Soil Columns and Subsurface Environments

In soil systems, the primary transport mechanism for dissolved chemicals is advection (movement with flowing water) and dispersion. However, these processes are significantly modified by sorption.

Tetradecylammonium Cation: Due to its strong adsorption to soil particles, the transport of the tetradecylammonium cation is significantly retarded. researchgate.net Its movement through soil columns is expected to be minimal, with the vast majority of the cation being retained in the upper soil layers where it is applied. Adsorption is a critical mechanism that results in the retardation of contaminant migration in groundwater. researchgate.net

2,4-D Anion: The 2,4-D anion interacts much more weakly with soil and is therefore highly mobile. nih.gov It is readily transported with percolating water through the soil profile. Studies have shown that 2,4-D has a high potential to move through the soil, suggesting it will move with infiltrated water.

This disparity implies that as water moves through the soil, it will separate the two ions, transporting the 2,4-D anion to deeper soil layers while leaving the tetradecylammonium cation behind.

Leaching to Groundwater Under Varied Soil and Hydrological Conditions

Leaching is the process of chemical transport from upper soil layers to lower layers and potentially to groundwater. The potential for this compound to contaminate groundwater is almost entirely dependent on the behavior of the 2,4-D anion.

The leaching potential of the 2,4-D anion is highest under the following conditions:

High Soil pH: At pH values above its pKa (~2.8), 2,4-D exists as an anion and is repelled by negatively charged soil surfaces, increasing its mobility and leaching risk. nih.gov

Low Organic Matter and Clay Content: Soils with low organic matter and clay content (e.g., sandy soils) have fewer binding sites and a lower CEC, which reduces the sorption of both the cation and the anion, thereby increasing the leaching potential of the 2,4-D anion. researchgate.netnih.gov

High Water Infiltration: Heavy rainfall or irrigation events increase the downward movement of water, which is the primary carrier for the dissolved 2,4-D anion.

Conversely, the tetradecylammonium cation has a very low potential to leach to groundwater due to its strong and rapid binding to soil particles. researchgate.net Therefore, while the 2,4-D component may pose a risk to groundwater quality under certain conditions, the cationic portion of the compound is expected to be immobile.

Assessment of Runoff and Lateral Movement in Aquatic Systems

Runoff occurs when water from rain or irrigation flows over the land surface instead of infiltrating into the soil. This process can transport chemicals into nearby streams, rivers, and lakes. The transport of this compound in runoff will be partitioned between the dissolved phase (in water) and the particulate phase (bound to eroded soil).

Dissolved Phase Transport: The 2,4-D anion, due to its water solubility, is susceptible to being carried in the dissolved phase of runoff water. pesticidestewardship.org The amount of loss is highly dependent on the timing and intensity of the first rainfall event following application. nih.gov

Particulate Phase Transport: The tetradecylammonium cation, being strongly sorbed to soil particles, will primarily be transported via runoff if soil erosion occurs. researchgate.netpesticidestewardship.org Its concentration in the water itself would be very low.

Bioavailability and Environmental Persistence

Factors Affecting Bioavailability to Environmental Organisms (e.g., Adsorption to Matrices)

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. epa.gov A key factor controlling the bioavailability of chemicals in soil and sediment is the extent of their adsorption to the solid matrix. epa.gov Chemicals that are strongly sorbed are generally less bioavailable because they are not free in the pore water to be taken up by organisms.

For this compound, the bioavailability of its components will differ significantly:

Tetradecylammonium Cation: The strong and extensive sorption of the tetradecylammonium cation to soil and sediment particles will severely limit its bioavailability to most soil and aquatic organisms. researchgate.net The cation is effectively sequestered onto solid matrices, making it unavailable for uptake from the surrounding water.

2,4-D Anion: The 2,4-D anion, being more mobile and present in the soil pore water or water column, is significantly more bioavailable. Its uptake by organisms is strongly influenced by environmental factors such as pH and temperature. epa.gov

The table below summarizes the key factors influencing the bioavailability of each ionic component.

| Component | Primary Controlling Factor | Environmental Conditions Increasing Bioavailability | Estimated Bioavailability in Soil/Sediment |

|---|---|---|---|

| Tetradecylammonium (Cation) | Strong Adsorption to Soil/Sediment | Low CEC soils (e.g., pure sand), though sorption remains significant | Low |

| 2,4-D (Anion) | Solubility and Weak Adsorption | High pH, Low Organic Matter Content, High Water Content | High |

Assessment of Environmental Persistence in Diverse Ecosystems

The environmental persistence of this compound is fundamentally linked to the behavior of the 2,4-dichlorophenoxyacetic acid (2,4-D) anion in the environment. As an amine salt, this compound rapidly dissociates in water and moist soil, separating into the tetradecylammonium cation and the 2,4-D anion. epa.govinvasive.org Consequently, the assessment of its persistence focuses on the fate and transport dynamics of the 2,4-D acid, which is the environmentally relevant component. epa.govjuniperpublishers.com While specific research on the tetradecylammonium variant is limited, extensive data on the 2,4-D acid allows for a thorough assessment of its persistence across various ecosystems. herts.ac.uk

Under most environmental conditions, 2,4-D and its salt formulations are not considered persistent. orst.eduwikipedia.org The primary mechanism for its breakdown is microbial degradation, which is influenced by factors such as the microbial population, temperature, soil moisture, and pH. invasive.orgnih.gov

Persistence in Soil Ecosystems

In terrestrial environments, the persistence of 2,4-D is generally short-lived due to rapid microbial degradation in aerobic soils. wikipedia.org The half-life, which is the time required for 50% of the initial concentration to dissipate, can vary based on soil and environmental conditions.

Detailed Research Findings:

The degradation of 2,4-D in aerobic mineral soils is typically rapid, with a reported half-life of 6.2 days. epa.govorst.edu

General soil half-life estimates for 2,4-D amine salts are around 10 days. juniperpublishers.comorst.edu

Factors such as cold and dry conditions can significantly extend the half-life, as microbial activity is reduced. invasive.orgjuniperpublishers.com

While 2,4-D has a low binding affinity in mineral soils, suggesting potential mobility, its rapid degradation often mitigates significant leaching into groundwater. wikipedia.orgcdc.gov

The process of microbial breakdown in soil involves hydroxylation, cleavage of the acid side-chain, decarboxylation, and ultimately, the opening of the aromatic ring. orst.eduwikipedia.org

Table 1: Environmental Half-Life of 2,4-D in Soil

| Ecosystem Type | Condition | Half-Life (Days) | Primary Degradation Pathway |

|---|---|---|---|

| Mineral Soil | Aerobic | 6.2 | Microbial Degradation |

| General Soil | Not Specified | 10 | Microbial Degradation |

Persistence in Aquatic Ecosystems

In aquatic environments, the persistence of 2,4-D is highly dependent on the presence of oxygen. The compound's behavior and degradation rate differ significantly between aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Detailed Research Findings:

In aerobic aquatic environments, 2,4-D degrades relatively quickly, with a reported half-life of 15 days. epa.govwikipedia.org

Conversely, 2,4-D is substantially more persistent in anaerobic aquatic settings. epa.gov The half-life in these conditions can range from 41 to 333 days. epa.govcdc.gov

Photodegradation, or the breakdown of the chemical by sunlight, can also contribute to the dissipation of 2,4-D in sunlit surface waters. cdc.gov

The rate of degradation in water is influenced by nutrient levels, temperature, and the presence of microbial communities previously exposed to phenoxyacetic acids. juniperpublishers.com

Despite its relatively short half-life in many conditions, 2,4-D has been detected at low concentrations in streams and shallow groundwater, indicating that transport can occur before complete degradation. wikipedia.orgresearchgate.net

Table 2: Environmental Half-Life of 2,4-D in Aquatic Systems

| Ecosystem Type | Condition | Half-Life (Days) | Primary Degradation Pathway |

|---|---|---|---|

| Aquatic | Aerobic | 15 | Microbial Degradation |

| Aquatic | Anaerobic | 41 - 333 | Microbial Degradation |

Ecological Impact and Non Target Organism Interactions Excluding Human Health and Clinical Data

Mechanisms of Action in Target Plant Species

2,4-D is a synthetic auxin herbicide that selectively targets broadleaf weeds. mt.govorst.edu It mimics the natural plant hormone indole-3-acetic acid (IAA), but its synthetic nature makes it resistant to the rapid degradation that normally controls hormone levels within the plant. nih.gov This persistence leads to an overload of hormonal signals, causing uncontrolled and unsustainable growth that ultimately results in the death of susceptible plants. mt.govwikipedia.org

At the molecular level, 2,4-D initiates its herbicidal action by binding to auxin receptors. core.ac.uk The primary auxin perception system involves the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. core.ac.uknih.gov When 2,4-D binds to this receptor complex, it acts as a "molecular glue," enhancing the interaction between the receptor and a family of transcriptional repressor proteins known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins. nih.govfrontiersin.org

This binding event targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome. frontiersin.orgmdpi.com The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a wide array of early auxin-responsive genes. frontiersin.orgmdpi.com This leads to a massive and uncontrolled cascade of gene expression, resulting in abnormal cell division, cell elongation, and differentiation, which damages the plant's vascular tissue and disrupts normal growth processes. herts.ac.ukorst.eduorst.edu

Table 1: Key Molecular Components in 2,4-D's Mechanism of Action

| Component | Type | Role in 2,4-D Action |

|---|---|---|

| 2,4-D | Synthetic Auxin | Mimics natural auxin (IAA) to initiate the signaling cascade. mt.gov |

| TIR1/AFB | F-box Protein / Receptor | Binds to 2,4-D, forming a complex that recognizes Aux/IAA proteins. core.ac.uknih.gov |

| Aux/IAA | Transcriptional Repressor | Degraded upon binding to the 2,4-D-TIR1/AFB complex, de-repressing ARFs. frontiersin.orgmdpi.com |

| ARF | Transcription Factor | Activates expression of auxin-responsive genes, leading to uncontrolled growth. mdpi.com |

| AUX1/LAX | Influx Carrier Protein | Involved in the transport of auxin into plant cells; mutations can confer resistance. core.ac.uknih.gov |

The overstimulation of growth and metabolism triggered by 2,4-D leads to significant secondary effects, including severe oxidative stress. uwa.edu.au The uncontrolled cellular activity results in the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net This occurs through the activation of ROS-producing enzymes like acyl-CoA oxidase and lipoxygenase. nih.gov When the plant's natural antioxidant defense systems are overwhelmed by this flood of ROS, cellular components like lipids, proteins, and DNA suffer oxidative damage, contributing to cell death. nih.govuwa.edu.au

In addition to inducing oxidative stress, 2,4-D disrupts the delicate balance of the plant's entire hormonal network. nih.gov A key consequence of synthetic auxin overload is the stimulation of ethylene (B1197577) biosynthesis. nih.govmdpi.com 2,4-D activates the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a critical enzyme in the ethylene production pathway. nih.gov The resulting increase in ethylene, a hormone associated with senescence and stress responses, exacerbates the damage caused by 2,4-D, hastening leaf epinasty, senescence, and tissue death. nih.govnih.gov The herbicide also modulates the expression of genes related to abscisic acid (ABA), another stress-related hormone. mdpi.comnih.gov

Table 2: Hormonal and Oxidative Stress Responses to 2,4-D

| Stress Factor | Key Components/Enzymes | Effect of 2,4-D Exposure |

|---|---|---|

| Oxidative Stress | Reactive Oxygen Species (ROS), Acyl-CoA oxidase (ACX), Lipoxygenase (LOX) | Overproduction of ROS, leading to cellular damage and lipid peroxidation. nih.govuwa.edu.au |

| Hormonal Imbalance | Ethylene, Abscisic Acid (ABA), ACC Synthase | Significant increase in ethylene production, modulation of ABA pathways. nih.govmdpi.comnih.gov |

The molecular and cellular disruptions caused by 2,4-D manifest as distinct physiological and biochemical changes in susceptible plants. Physiologically, one of the first visible symptoms is epinasty, characterized by the twisting and curling of stems and petioles. mt.govnih.gov This is followed by abnormal swelling of stems, leaf withering, chlorosis (yellowing), and ultimately, senescence and plant death. nih.govnih.gov

Biochemically, the plant exhibits a clear stress response. The oxidative damage to cell membranes is evidenced by an increase in lipid peroxidation, often measured by the accumulation of malondialdehyde (MDA). nih.govmdpi.com In response, the plant attempts to mitigate the oxidative stress by upregulating its antioxidant defense systems. nih.govfrontiersin.org This includes increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT) and peroxidase (POD), which then detoxify the hydrogen peroxide. nih.govfrontiersin.org The accumulation of stress-related compounds like proline is also a common biochemical response. frontiersin.orgmdpi.com

Table 3: Summary of Plant Physiological and Biochemical Responses to 2,4-D

| Response Type | Specific Indicator | Observation after 2,4-D Exposure |

|---|---|---|

| Physiological | Epinasty, Stem Curvature | Twisting and bending of stems and leaves. mt.govnih.gov |

| Physiological | Chlorosis and Necrosis | Yellowing and death of plant tissues. nih.gov |

| Biochemical | Lipid Peroxidation (MDA levels) | Increased levels indicate cell membrane damage. nih.govmdpi.com |

| Biochemical | Antioxidant Enzyme Activity (SOD, CAT, POD) | Activity is typically elevated as a defense response. nih.govfrontiersin.org |

| Biochemical | Proline Accumulation | Increased levels as part of the general stress response. frontiersin.orgmdpi.com |

Impact on Non-Target Terrestrial Organisms

The high efficacy of 2,4-D on broadleaf plants means that susceptible non-target species, including many agricultural crops, ornamental plants, and native flora, are at significant risk of injury from off-target movement. fbn.comosu.edu Unintentional exposure can lead to severe damage, yield loss, or death of these plants. osu.edu The primary pathways for this exposure are spray drift and vapor drift. osu.eduusda.gov

Spray Drift: This is the physical movement of herbicide droplets through the air at the time of application. osu.edu Factors such as wind speed, nozzle type, boom height, and pressure can influence the extent of spray drift. atlantic-pacificag.com Even small amounts of 2,4-D drifting onto sensitive plants like grapes or tomatoes can cause characteristic symptoms of injury, such as leaf cupping and distorted growth. fbn.comosu.edu

Vapor Drift (Volatilization): This occurs when the herbicide evaporates from a treated surface and moves as a gas. atlantic-pacificag.com The tendency to volatilize is highly dependent on the formulation of 2,4-D. Ester formulations are known to be more volatile, while amine salt formulations, such as 2,4-D-tetradecylammonium, are generally less volatile. mt.govatlantic-pacificag.com Weather conditions, particularly high temperatures and low humidity, can increase the potential for vapor drift. fbn.com

Root Uptake: While foliar penetration is a primary route of entry for many 2,4-D formulations, plant roots can also absorb salt forms of the herbicide from the soil. herts.ac.ukorst.edu This can be a source of exposure for non-target plants adjacent to treated areas, particularly if the herbicide is moved by surface water runoff. labelsds.com

Scientific assessments have documented that synthetic auxin herbicides like 2,4-D can cause injury to non-target plants at much lower doses compared to other herbicides like glyphosate. msu.edu

When 2,4-D reaches the soil, it interacts with the complex community of soil microorganisms. The impact of 2,4-D on these communities is variable and depends on factors like the application rate, soil type, and the existing microbial population. nih.gov

Microbial Communities: The introduction of 2,4-D can cause transient shifts in the genetic structure of soil bacterial communities. nih.gov Some microorganisms are capable of utilizing 2,4-D as a source of carbon and energy, which can lead to a temporary increase in the population of these specific degrading bacteria, such as certain species of Burkholderia. nih.govnih.gov This biodegradation is the primary mechanism for the breakdown of 2,4-D in the environment. nih.govkau.in Studies have shown that while initial application may temporarily depress some bacterial populations, the effect often disappears as the herbicide dissipates. nih.govkau.in Conversely, some research indicates that fungal populations may increase following 2,4-D application, possibly due to a reduction in bacterial competition or an ability to utilize the herbicide or its breakdown products. kau.inmdpi.com

| Enzyme Activity | Beta-glucosidase | Minor and inconsistent increases observed. mdpi.comresearchgate.net |

Interactions with Soil Invertebrate Fauna (e.g., Earthworms)

Research on other forms of 2,4-D reveals a range of effects that are dependent on concentration, soil type, and the duration of exposure. iajesm.com Laboratory studies on the model species Eisenia fetida have shown that 2,4-D can have severe effects on development and reproduction. nih.gov In one such study, 100% mortality was recorded at soil concentrations of 500 and 1,000 mg/kg. nih.gov At lower concentrations, mortality rates of 30-40% were observed after 14 days, and reproduction was completely inhibited, with no cocoons or juveniles found in any treated soils. nih.gov

Another study examining the effects on Eutyphoeus waltoni found that the toxicity of 2,4-D increased with the exposure period (from 48 to 72 hours) and varied with the composition of the soil and feed material. iajesm.com The lethal concentration (LC50) values indicated a moderate risk to the earthworms, with certain soil compositions enhancing the herbicide's toxic effects. iajesm.com It is important to note that discrepancies can exist between laboratory and field studies, as the high concentrations used in lab settings may not always reflect real-world environmental conditions. grainsa.co.za

| Species | Compound/Formulation | Endpoint | Concentration | Effect | Source |

|---|---|---|---|---|---|

| Eisenia fetida | 2,4-D | Mortality | 500 - 1,000 mg/kg | 100% mortality | nih.gov |

| Eisenia fetida | 2,4-D | Reproduction | Various concentrations | No cocoons or juveniles observed | nih.gov |

| Eutyphoeus waltoni | 2,4-D | Mortality | Dose and time dependent | Toxicity increased with exposure duration and varied with soil type | iajesm.com |

Impact on Non-Target Aquatic Organisms

The introduction of 2,4-D into aquatic ecosystems can affect a wide range of non-target organisms. Its impact is highly dependent on the specific chemical formulation, with ester forms generally being more toxic to aquatic life than acid and amine salt forms. epa.govepa.gov

As a herbicide, 2,4-D is designed to be toxic to plants, and this effect extends to non-target aquatic flora. epa.gov Studies have shown high toxicity to various vascular aquatic plants, which could lead to a loss of cover for fish. epa.gov The duckweed (Lemna gibba) has been identified as a particularly sensitive species in some tests. epa.gov

The effects on algae can be complex. One study noted that 2,4-D applied at or below the recommended rate of 2 mg/L stimulated the total growth of algal communities, suggesting a possible hormonal effect at low concentrations. nih.gov However, at high concentrations (100 mg/L and 1,000 mg/L), the herbicide inhibited community growth, likely by affecting photosynthesis or respiration. nih.gov The sensitivity varies between species; for instance, a study on the green alga Ankistrodesmus falcatus and the cyanobacterium Microcystis aeruginosa found that the 96-hour median inhibitory concentration (IC50) was 1353.80 mg/L for the alga but only 71.20 mg/L for the cyanobacterium, indicating much higher sensitivity for the latter. nih.gov

| Organism | Compound/Formulation | Endpoint | Value | Source | |

|---|---|---|---|---|---|

| Ankistrodesmus falcatus (Green Alga) | 2,4-D | 96-h IC50 | 1353.80 mg/L | nih.gov | |

| Microcystis aeruginosa (Cyanobacterium) | 2,4-D | 96-h IC50 | 71.20 mg/L | nih.gov | |

| Algal Community | 2,4-D | Growth | ≤ 2 mg/L | Stimulated growth | nih.gov |

| Algal Community | 2,4-D | Growth | 100 - 1000 mg/L | Inhibited growth | nih.gov |

The toxicity of 2,4-D to aquatic fauna varies widely. Ester formulations are consistently found to be more toxic than salt formulations. juniperpublishers.com For aquatic invertebrates, some 2,4-D esters are classified as moderately toxic. epa.gov The water flea Daphnia magna is a common test species, and studies have shown that daphnids can be more sensitive to the toxic action of 2,4-D herbicides than fish. researchgate.net

For fish, acid and amine salt forms of 2,4-D are generally considered "practically non-toxic" to "slightly toxic," while ester forms range from "slightly toxic" to "highly toxic." epa.gov For example, acute toxicity tests on Cyprinus carpio (carp) showed that a 2,4-D ethylhexyl ester formulation was highly toxic, inducing symptoms like lack of response to stimuli and loss of balance, whereas the 2,4-D acid form had low toxicity. researchgate.net Sub-lethal effects are also a concern; exposure of Clarias gariepinus (African catfish) to 2,4-D dimethyl amine salt led to behavioral changes, respiratory distress, and histological damage to gills and liver. fudutsinma.edu.ng

The dissipation of 2,4-D in aquatic environments is largely driven by microbial degradation. nih.gov The half-life of 2,4-D in aerobic aquatic conditions is approximately 15 days, but it can persist much longer under anaerobic conditions, with a half-life ranging from 41 to 333 days. cdc.gov The presence and activity of specific microbial communities are crucial for the breakdown of the herbicide. nih.gov While 2,4-D can be a carbon source for some microorganisms, its introduction into an aquatic system can alter the microbial community structure. High concentrations may inhibit certain microbial activities, whereas repeated applications can stimulate the growth of microbes capable of degrading the compound. nih.gov Studies have shown that hydrophobic cationic surfactants, which can be part of some herbicide formulations, may have a negative impact on microbial biodiversity. researchgate.net

Evolution of Resistance in Target Species and Broader Ecological Consequences

The widespread and prolonged use of 2,4-D has led to the evolution of resistance in numerous weed species, a significant challenge for weed management. oup.com As of 2020, 41 species had developed resistance to auxinic herbicides like 2,4-D in 22 countries. mdpi.com

Resistance to 2,4-D is complex and can arise from several non-target-site resistance (NTSR) mechanisms, which prevent the herbicide from reaching its site of action in a toxic form or concentration. nih.gov Target-site resistance (TSR), which involves mutations in the target protein, is less common for auxinic herbicides due to their multiple sites of action. researchgate.net

The primary NTSR mechanisms identified in 2,4-D resistant weeds include:

Enhanced Metabolism: This is a common mechanism where resistant plants can more rapidly detoxify the herbicide. mdpi.comresearchgate.net This process often involves enzymes from large gene families, such as cytochrome P450 monooxygenases (P450s). researchgate.net The involvement of P450s is indicated in studies where the insecticide malathion (B1675926), a P450 inhibitor, acts synergistically with 2,4-D to overcome resistance. mdpi.comresearchgate.net

Reduced Translocation: In some resistant biotypes, the movement of 2,4-D from the point of application (usually the leaves) to its sites of action in the plant's meristems is impaired. mdpi.comnih.gov This can be due to alterations in auxin transport systems, potentially involving ABCB-type transporters. oup.com This mechanism leads to the herbicide being sequestered in the treated leaves, preventing it from killing the plant. nih.gov

Altered Absorption and Sequestration: While less commonly documented, reduced absorption of the herbicide through the leaf cuticle or sequestration into cellular compartments like the vacuole can also contribute to resistance. nih.gov

Studies on various weed species have shown that the specific resistance mechanism can differ. For example, in resistant populations of Amaranthus hybridus and Parthenium hysterophorus, both reduced translocation and enhanced metabolism were observed. mdpi.com In contrast, for two Conyza species, enhanced metabolism was the sole identified mechanism, while in Hirschfeldia incana, only reduced translocation was found to contribute to resistance. mdpi.com This variability highlights that resistance mechanisms are not easily extrapolated between different weed species. mdpi.comresearchgate.net

| Weed Species | Resistance Mechanism(s) | Key Physiological/Molecular Finding | Source |

|---|---|---|---|

| Amaranthus hybridus | Reduced translocation & Enhanced metabolism | Synergistic effect with malathion (implicates P450 enzymes) | mdpi.com |

| Conyza canadensis | Enhanced metabolism | Synergistic effect with malathion | mdpi.com |

| Conyza sumatrensis | Enhanced metabolism | Synergistic effect with malathion | mdpi.com |

| Hirschfeldia incana | Reduced translocation | No evidence of enhanced metabolism | mdpi.com |

| Parthenium hysterophorus | Reduced translocation & Enhanced metabolism | Synergistic effect with malathion | mdpi.com |

| Raphanus raphanistrum (Wild Radish) | Reduced translocation, Altered auxin signaling | Impaired transport out of treated leaf, possibly due to defects in ABCB transporters | oup.com |

Ecological Implications of Herbicide Resistance Spread

The emergence and proliferation of herbicide-resistant weeds carry significant ecological consequences, altering agricultural practices and impacting the broader environment. While data specifically for this compound is limited, the ecological implications of resistance to 2,4-D, a synthetic auxin herbicide, are a subject of growing concern. The development of crops genetically modified to tolerate 2,4-D is expected to increase its application, thereby intensifying the selection pressure for resistant weeds. nih.govnih.gov

Over-reliance on a single herbicide mode of action is a primary driver in the evolution of resistant weed populations. nwf.orgumn.edu Globally, a significant number of weed species have already developed resistance to synthetic auxin herbicides like 2,4-D. nih.gov The spread of these resistant biotypes necessitates changes in weed management strategies, often leading to a cascade of ecological effects.

The proliferation of 2,4-D resistant weeds can also lead to shifts in weed community composition. A long-term study in a corn-soybean rotation demonstrated that a weed management strategy heavily reliant on 2,4-D led to an increase in the density of tolerant monocot species and a higher species richness in the soil seedbank compared to more diversified herbicide strategies. cambridge.org This shift can disrupt the natural balance of plant communities in and around agricultural fields.

Furthermore, the increased application of herbicides like 2,4-D to combat resistant weeds heightens the risk of off-target damage due to spray drift. nih.govosu.edu Synthetic auxin herbicides are known to be highly volatile, and even small amounts can cause injury to susceptible non-target plants, including specialty crops, ornamentals, and native vegetation in adjacent habitats. nih.govmsu.eduosu.edu This can lead to a reduction in biodiversity in field margins and surrounding ecosystems, which are important refuges for various plants, insects, and other wildlife. nih.govbiosafety-info.net

The ecological repercussions of herbicide resistance extend beyond the immediate agricultural landscape. The intensified use of herbicides can have toxic effects on non-target organisms, including soil microbes and aquatic life. nih.gov Changes in weed management practices, such as a reduction in crop rotation in favor of herbicide-based strategies, can further contribute to biodiversity loss. nih.govbiosafety-info.net The spread of herbicide-resistant weeds is a complex issue with far-reaching ecological implications that underscore the need for integrated weed management approaches to mitigate the environmental impact. nwf.orgnih.gov

| Weed Species | Family |

| Kochia scoparia | Amaranthaceae |

| Sinapis arvensis | Brassicaceae |

| Amaranthus palmeri | Amaranthaceae |

| Amaranthus tuberculatus (Waterhemp) | Amaranthaceae |

| Conyza canadensis (Marestail/Horseweed) | Asteraceae |

| Ambrosia artemisiifolia (Common Ragweed) | Asteraceae |

| Sorghum halepense (Johnsongrass) | Poaceae |

Table 1: Examples of Weed Species with Documented Resistance to Synthetic Auxin Herbicides, including 2,4-D. nih.govmsu.edufao.orgsciencedaily.com

Analytical Methodologies for 2,4 D Tetradecylammonium and Its Environmental Metabolites

Advanced Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical first step to isolate target analytes from interfering matrix components and to enrich them to a concentration level suitable for instrumental analysis.

The selection of an extraction method depends heavily on the sample matrix (e.g., water, soil, plant tissue).

Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples like surface water, groundwater, and drinking water. epa.gov The process involves passing the water sample, typically acidified, through a cartridge containing a solid sorbent. For 2,4-D and its acidic metabolites, polymeric cartridges such as the Oasis MCX are effective. epa.gov The analytes are retained on the sorbent while unwanted matrix components are washed away. The retained compounds are then eluted with a small volume of an organic solvent mixture, such as acetonitrile (B52724) and methanol (B129727). epa.gov This technique is effective for extracting 2,4-D and 2,4-DCP from various samples. fao.org In one method, after sample acidification, an Oasis MCX SPE cartridge was pre-conditioned with methanol and hydrochloric acid before the sample was applied. epa.gov

Liquid-Liquid Extraction (LLE): For certain applications, LLE is employed. An acidified aqueous sample is extracted with a water-immiscible organic solvent. For example, a method for analyzing soybeans involved refluxing the sample with sulfuric acid, followed by extraction of the acidified solution with a hexane-diethyl ether mixture. epa.gov

Pressurized Liquid Extraction (PLE): PLE is an automated technique that uses elevated temperatures and pressures to extract analytes from solid samples like soil or plant tissues. This method can offer higher efficiency and reduced solvent consumption compared to traditional techniques.

The table below summarizes various extraction conditions reported for 2,4-D and its metabolites.

Table 1: Summary of Extraction Methods for 2,4-D and Metabolites

| Analyte(s) | Matrix | Extraction Method | Key Parameters | Source |

|---|---|---|---|---|

| 2,4-D, 2,4-DCP | Cotton Seed | Solid-Phase Extraction (online) | Reverse-phase polymeric SPE cartridge | fao.org |

| 2,4-D, 2,4-DCP, 4-chlorophenol (B41353) | Water | Solid-Phase Extraction | Oasis MCX cartridge; acidified sample; elution with acetonitrile:methanol | epa.gov |

Cleanup and Pre-concentration Strategies

Following initial extraction, cleanup steps are often necessary to remove co-extracted impurities that can interfere with chromatographic analysis. Pre-concentration is essential for achieving the low detection limits required for environmental monitoring.

Solid-Phase Extraction (SPE): Beyond its role in primary extraction from liquids, SPE is a cornerstone of cleanup and pre-concentration. researchgate.netresearchgate.net After the initial extraction from a solid matrix or LLE, the extract can be passed through an SPE cartridge to selectively isolate the target analytes. The elution with a minimal solvent volume effectively concentrates the analytes. epa.gov

Column Chromatography: For particularly complex matrices like plant tissues or soil, classical column chromatography can be used for cleanup. A procedure for analyzing soybeans and straw used a Florisil column. epa.gov The fraction containing the derivatized methyl ester of 2,4-D was passed through the column and eluted with a diethyl ether-hexane mixture to separate it from interfering substances. epa.gov

Solvent Evaporation: After elution from an SPE or cleanup column, the solvent volume is typically reduced to further concentrate the sample. This is often accomplished using a gentle stream of nitrogen on an evaporator at a controlled temperature (e.g., 40°C). epa.gov

Chromatographic Separation Techniques for Trace Analysis

Chromatography is the core of the analytical process, separating the target analytes from each other and from any remaining matrix components before detection.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), are the preferred methods for the analysis of 2,4-D and its polar metabolites. orst.edufao.org

Method optimization focuses on several key parameters:

Stationary Phase: Reversed-phase columns, such as C18 or select B phases, are commonly used. ukim.edu.mk These columns effectively separate moderately polar compounds like 2,4-D and its metabolites from a polar mobile phase.

Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) added. epa.govukim.edu.mk The acid ensures that the acidic analytes are in their protonated, less polar form, which improves retention and peak shape on reversed-phase columns. Isocratic elution (constant mobile phase composition) or gradient elution (changing composition) can be used to achieve optimal separation. ukim.edu.mk

Detection: Tandem mass spectrometry (MS/MS) is the detector of choice for its high sensitivity and selectivity, allowing for confident identification and quantification at trace levels. epa.govfao.org Analysis is often performed in negative-ion electrospray mode. fao.org UV detection is also possible but is less selective and generally less sensitive. ukim.edu.mk

Table 2: Example HPLC and LC-MS/MS Conditions for 2,4-D Analysis

| Technique | Column | Mobile Phase | Detector | Application | Source |

|---|---|---|---|---|---|

| HPLC-UV | LiChrospher 60 RP-select B (250 x 4 mm, 5 µm) | Acetonitrile/water (60/40, v/v) | UV Diode Array (220 nm) | Pesticide Formulations | ukim.edu.mk |

| LC-MS/MS | - | Acetonitrile:methanol (80:20, v:v) with 0.1% acetic acid | Applied Biosystems API5000 (MS/MS) | 2,4-D and 2,4-DCP in water | epa.gov |

Gas Chromatography (GC) Applications for Volatile or Derivatized Analytes

Gas Chromatography (GC) is another powerful technique used in the analysis of 2,4-D and its metabolites. While some metabolites like 2,4-dichloroanisole (B165449) (2,4-DCA) are sufficiently volatile for direct GC analysis, the 2,4-D acid itself is not. epa.gov

Derivatization: To analyze 2,4-D by GC, it must first be converted into a more volatile form through a process called derivatization. A common approach is esterification, for example, converting the carboxylic acid group to its methyl ester. epa.gov This increases the volatility of the analyte, making it suitable for GC separation.

Separation and Detection: The analysis is typically performed on a capillary column, such as a Durabond-5MS. epa.gov Mass spectrometry (GC-MS) is the most common detector, providing excellent selectivity and structural information for confirmation. epa.gov Older methods also utilized Hall conductivity detectors in the reductive halogen mode or electron capture detectors (ECD), which are highly sensitive to halogenated compounds like 2,4-D. epa.gov

Table 3: Example GC Conditions for 2,4-D and Metabolite Analysis

| Analyte(s) | Column | Derivatization | Detector | Application | Source |

|---|---|---|---|---|---|

| 2,4-D | 10% OV-1 on Gas-Chrom Q | Methylation | Hall Conductivity | Soybeans, Straw | epa.gov |

Method Development for Complex Multi-Analyte Samples

Modern analytical methods are often developed to simultaneously quantify the parent compound (2,4-D) and multiple key metabolites (e.g., 2,4-DCP, 4-chlorophenol, 2,4-DCA) in a single analytical run. epa.gov This approach is more efficient and provides a more comprehensive picture of the contamination and degradation status in an environmental sample.

The development of such methods relies on the complementary nature of LC and GC techniques coupled with mass spectrometry. An integrated approach might involve:

A single sample extraction and cleanup procedure optimized for all target analytes.

Splitting the final extract for analysis by both LC-MS/MS (for the polar, non-volatile compounds like 2,4-D and 2,4-DCP) and GC-MS (for the more volatile compounds like 2,4-DCA). epa.gov

The selectivity of tandem mass spectrometry (MS/MS) is crucial for these multi-analyte methods. It allows the instrument to distinguish between different analytes even if they are not perfectly separated chromatographically, by monitoring specific precursor-to-product ion transitions for each compound. This ensures accurate quantification in complex matrices where numerous other compounds may be present. epa.gov

Spectrometric Detection and Quantification Methods

Spectrometric techniques are fundamental in the selective and sensitive detection and quantification of 2,4-D-tetradecylammonium and its metabolites in environmental matrices. These methods primarily target the 2,4-D moiety of the molecule.

Mass Spectrometry (MS, MS/MS, HRMS) for Identification and Quantification

Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), stands as a powerful tool for the analysis of 2,4-D and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used technique for the determination of 2,4-D in various samples, including water and agricultural products. ukim.edu.mknih.gov In LC-MS/MS, the this compound would first be separated from the sample matrix on an HPLC column. In the mass spectrometer, it would be ionized, typically using electrospray ionization (ESI) in negative ion mode, which would detect the 2,4-D anion. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. For instance, a method for determining 2,4-D in paddy field water utilized LC-MS/MS with ESI in negative-ion mode for verification of the residues. nih.gov Similarly, a high-throughput LC-MS/MS method was developed for the direct determination of 2,4-D in soybean and corn. tdl.org

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS/MS is often preferred for its direct analysis of polar compounds, GC-MS can also be employed for 2,4-D analysis, typically after a derivatization step to convert the polar acid into a more volatile ester. jelsciences.com GC-MS offers excellent chromatographic separation and a high degree of sensitivity and selectivity.

High-Resolution Mass Spectrometry (HRMS): HRMS, such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which allows for the confident identification of analytes and the elucidation of unknown metabolites. Techniques like LC-QTOF/MS have been used for the rapid and sensitive quantification of pesticides and the identification of their degradation products. jelsciences.com

A summary of mass spectrometric approaches for 2,4-D is presented in the table below.

| Technique | Ionization Mode | Key Advantages | Application Examples |

|---|---|---|---|

| LC-MS/MS | Negative-ion ESI | High sensitivity and selectivity, no derivatization required. tdl.org | Determination in paddy field water, soybean, and corn. nih.govtdl.org |

| GC-MS | Electron Ionization (EI) | Excellent separation, high sensitivity. | Analysis of pesticide residues in various matrices. jelsciences.com |

| LC-HRMS (e.g., QTOF) | ESI | Accurate mass measurements, identification of unknown metabolites. jelsciences.com | Quantification and identification of degradation products in fruits. jelsciences.com |

UV-Visible Spectroscopy and Other Optical Detection Approaches

UV-Visible spectroscopy can be a straightforward and cost-effective method for the quantification of 2,4-D, often used as a detection method in high-performance liquid chromatography (HPLC). The 2,4-D molecule contains a chromophore (the dichlorinated aromatic ring) that absorbs ultraviolet light at specific wavelengths.

Studies have shown that 2,4-D exhibits characteristic absorption bands in the UV spectrum, with absorption maxima typically observed around 229 nm and 283 nm. researchgate.net HPLC methods with UV detection have been developed for the quantitative determination of 2,4-D in pesticide formulations. ukim.edu.mk For example, one method utilized a UV diode array detector (DAD) set at 220 nm for the analysis of 2,4-D in commercial herbicides. ukim.edu.mk Another approach for determining chlorophenoxy herbicides in biological specimens used HPLC with UV detection at 240 nm. ukim.edu.mk

While UV-Visible spectroscopy is a robust technique, its selectivity can be limited in complex environmental samples where other compounds may absorb at similar wavelengths. Therefore, it is often coupled with a separation technique like HPLC to ensure accurate quantification.

| Technique | Wavelength(s) | Key Advantages | Application Examples |

|---|---|---|---|

| HPLC-UV/DAD | 220 nm, 229 nm, 240 nm, 283 nm ukim.edu.mkresearchgate.net | Cost-effective, robust, good for quality control. ukim.edu.mk | Quantification in pesticide formulations and biological specimens. ukim.edu.mk |

Validation of Analytical Methods for Environmental Monitoring (e.g., LOD, LOQ, Accuracy, Precision, Matrix Effects)

The validation of analytical methods is crucial to ensure the reliability and accuracy of data in environmental monitoring. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and the assessment of matrix effects.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For an LC-MS/MS method developed for 2,4-D analysis in tea, the LOQ was established at 0.05 mg/kg. researchgate.net Another study determining 2,4-D in paddy field water reported an LOD of 0.4 µg/L and an LOQ of 1.0 µg/L. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies on spiked samples. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). For the analysis of 2,4-D in tea, average recoveries ranged from 88.05% to 113.28%, with RSD values between 3.46% and 6.43%. researchgate.net A method for 2,4-D in paddy field water showed mean recovery rates from 85.2% to 90.85%. nih.gov

Matrix Effects: The sample matrix can interfere with the analysis, either suppressing or enhancing the analytical signal. It is essential to evaluate and mitigate matrix effects to ensure accurate quantification, particularly in complex environmental samples. In the development of an LC-MS/MS method for 2,4-D in soybean and corn, it was noted that matrix suppression was not observed, which simplified the procedure. tdl.org

The following table summarizes validation parameters from various studies on 2,4-D analysis.

| Matrix | Analytical Method | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|---|

| Paddy Field Water | HPLC-MS/MS | 0.4 µg/L | 1.0 µg/L | 85.2 - 90.85% | Not Reported | nih.gov |

| Tea | LC-MS/MS | Not Reported | 0.05 mg/kg | 88.05 - 113.28% | 3.46 - 6.43% | researchgate.net |

| Soybean and Corn | LC-MS/MS | Not Reported | 10 ng/g (fortification level) | 86 - 107% | < 10% | tdl.org |

Environmental Management and Remediation Research Excluding Human Policy/safety

Bioremediation Strategies for 2,4-D-tetradecylammonium Contamination

Bioremediation, which utilizes microorganisms to degrade or detoxify contaminants, is considered an environmentally sustainable approach for pollutants like 2,4-D. nih.gov However, the presence of the tetradecylammonium cation complicates these biological strategies.

Natural attenuation relies on indigenous microbial populations to degrade contaminants without human intervention. While many soil microorganisms can break down the 2,4-D anion, the presence of a complex cation like tetradecylammonium significantly hinders this process. Research on similar herbicidal ionic liquids shows that hydrophobic cationic surfactants can negatively affect microbial biodiversity and dramatically increase the persistence of the 2,4-D anion in soil. nih.govresearchgate.net

Studies comparing different 2,4-D salts have demonstrated that the half-life of the 2,4-D anion is substantially prolonged when paired with a synthetic, bulky cation compared to a simple inorganic cation like sodium ([Na]+). This increased persistence is attributed to the antimicrobial properties of the cation and its strong sorption to soil particles, which can limit the bioavailability of the 2,4-D anion to degrading microorganisms. researchgate.netresearchgate.net

Table 1: Effect of Cation on the Half-Life of 2,4-D Anion in Soil

| Compound | Cation Type | Half-Life (Days) |

| [Na][2,4-D] | Simple Inorganic | 32 |

| [Chol][2,4-D] | Natural Organic | 120 |

| [TMA][2,4-D] | Synthetic Organic | 300 |

| Data sourced from studies on 2,4-D based ionic liquids, illustrating the trend of increased persistence with more complex cations. nih.gov |

Given the limitations of natural attenuation, more active bioremediation approaches are necessary.

Bioaugmentation involves introducing specific, pre-acclimated microbial strains with a known capacity for degrading 2,4-D. This technique has shown promise for overcoming the increased recalcitrance of 2,4-D in ionic liquids. nih.gov By introducing a high concentration of specialist degraders, the degradation process can be effectively initiated despite the challenging environmental conditions created by the cation. Numerous bacterial species have been identified as effective 2,4-D degraders. nih.gov

Table 2: Examples of Bacterial Genera with 2,4-D Degradation Capability

| Bacterial Genus |

| Sphingomonas |

| Pseudomonas |

| Cupriavidus |

| Achromobacter |

| Ochrobactrum |

| A non-exhaustive list of bacteria known to be involved in the biodegradation of the 2,4-D anion. nih.gov |

Mycoremediation , the use of fungi for remediation, is a viable strategy. Fungi, particularly white-rot fungi, possess powerful and non-specific extracellular enzymatic machinery capable of degrading a wide range of persistent organic pollutants, including chlorinated herbicides like 2,4-D. researchgate.netresearchgate.net Fungal species are often more tolerant to toxic compounds than bacteria, which may provide an advantage in environments contaminated with this compound, where the cation exhibits antimicrobial properties. nih.gov

Table 3: Fungal Genera with 2,4-D Degradation Capability

| Fungal Genus |

| Aspergillus |

| Penicillium |

| Trichoderma |

| Phanerochaete |

| Trametes |

| A selection of fungal genera reported to degrade or transform the 2,4-D anion. researchgate.netnih.gov |

Phytoremediation utilizes plants to clean up contaminated environments. mdpi.com For this compound, this could involve several mechanisms:

Rhizodegradation: Plants release exudates into the root zone (rhizosphere), which can stimulate the activity of 2,4-D-degrading microbes.

Phytoextraction: Plants may absorb the 2,4-D anion through their roots and translocate it to the shoots, where it can be harvested and removed from the site.